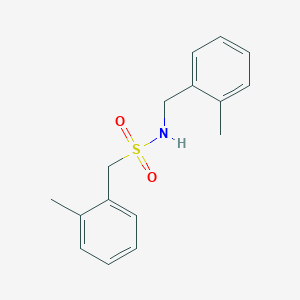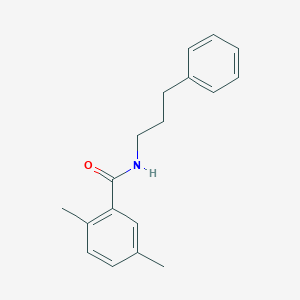![molecular formula C20H23N3O5S B4629615 4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Descripción general
Descripción
Compounds featuring similar structural motifs, such as sulfonamide moieties and benzoxazin derivatives, are synthesized for their potential applications in pharmaceuticals and materials science. These compounds often exhibit interesting chemical and biological activities, including antimicrobial properties and applications in fluorescence imaging.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves multi-step chemical reactions, starting from basic precursors such as dimethylamino compounds and cyclohexylidene derivatives. These processes may involve condensation reactions, reduction steps, and sometimes complex cyclization processes to achieve the desired sulfonamide functionalization (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using techniques such as NMR and IR spectroscopy, and in some cases, X-ray crystallography. These analyses reveal detailed information about the molecular geometry, bonding patterns, and the presence of specific functional groups, contributing to the understanding of their chemical behavior (Nikonov et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with biological molecules, which can be crucial for their antimicrobial and anticancer activities. For instance, sulfonamide derivatives have been shown to inhibit bacterial and fungal growth, with their activity influenced by the nature of the substituents on the sulfonamide group (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are determined by their molecular structure. For example, the introduction of sulfonamide groups can enhance the solubility in water, which is significant for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and photophysical properties, are key to the functionalization and application of these compounds. For instance, certain benzoxazin derivatives exhibit fluorescence, making them useful in dye synthesis and biological imaging applications (Bris, 1985).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polymers
A series of new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain and flexible long side chains have been synthesized. These polymers show good solubility in nonpolar solvents and stability up to 430°C, indicating potential applications in high-performance materials (Jui-kun Lin et al., 1990).
Antimalarial and Antiviral Properties
Sulfonamide derivatives have been investigated for their antimalarial activity and ADMET properties, showing significant activity with IC50 values of <30µM. Furthermore, molecular docking studies of these compounds against Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2, suggest potential applications in treating COVID-19 and malaria (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial Activity
Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show higher activity compared to reference drugs, indicating potential use in antimicrobial therapies (M. Ghorab et al., 2017).
Solubility and Hydrophilicity of Polymers
The synthesis of wholly para-oriented aromatic polyamide-hydrazides containing sulfone-ether linkages has led to polymers with improved solubility in polar solvents and remarkable hydrophilicity. These characteristics suggest their use in specialized applications requiring water interaction or solubility (Nadia A. Mohamed & M. Fahmy, 2009).
Metabolic Pathways in Drug Development
Studies on the metabolic pathways of novel antidepressants highlight the role of CYP enzymes in the oxidative metabolism of these compounds, providing insights into drug development and potential drug-drug interactions (Mette G. Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5,7,8-trimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-11-12(2)19-18(21-16(24)10-28-19)13(3)17(11)22-20(25)14-6-8-15(9-7-14)29(26,27)23(4)5/h6-9H,10H2,1-5H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYMNJPHFVIVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C)NC(=O)CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)
![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)
![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)

![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)
![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)